molecular formula C22H13Cl2NO3 B2595835 3-(4-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid CAS No. 400079-76-7

3-(4-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid

Cat. No. B2595835
CAS RN: 400079-76-7
M. Wt: 410.25
InChI Key: ZQTXOTVBHZZUPO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CPCQ) is an important synthetic intermediate used in the production of various organic compounds. It is also known as 3-chloro-2-chlorophenyl-4-quinolinecarboxylic acid, 4-chloro-2-chlorophenyl-3-quinolinecarboxylic acid, or 4-chloro-3-chlorophenyl-2-quinolinecarboxylic acid. CPCQ is a key component of many pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of various dyes and pigments.

Scientific Research Applications

Structural and Spectroscopic Characterization

Quinoline derivatives have been subjects of structural and spectroscopic analysis to understand their molecular geometry, electronic properties, and interaction mechanisms. For instance, studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT studies of quinoline derivatives offer insights into their 3D structures and intermolecular interactions, crucial for designing materials with specific properties (Polo-Cuadrado et al., 2021).

Synthesis and Chemical Transformations

The synthesis of quinoline derivatives is a significant area of research, given their potential applications in various fields. Research on creating new quinoline derivatives through reactions of quinoline compounds with other chemical agents has led to the development of compounds with potential antioxidant and radioprotector properties (Aleksanyan & Hambardzumyan, 2013). Moreover, the exploration of different synthetic routes and transformations of quinoline derivatives reveals the versatility of these compounds in chemical synthesis and the possibility of generating a wide range of bioactive molecules.

Biological Activities and Applications

Quinoline derivatives have been evaluated for various biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, new quinoline derivatives synthesized through different chemical reactions have shown significant antimicrobial activity against a range of microorganisms, highlighting their potential as therapeutic agents (Kumar & Kumar, 2021). Furthermore, studies on the antioxidant and antibacterial activities of phenolic esters and amides of quinoline derivatives indicate their potential in developing new antioxidant agents and antibacterial drugs (Shankerrao et al., 2013).

properties

IUPAC Name

3-(4-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-14-7-5-13(6-8-14)20-21(28-16-11-9-15(24)10-12-16)19(22(26)27)17-3-1-2-4-18(17)25-20/h1-12H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTXOTVBHZZUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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